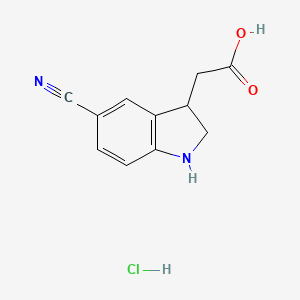![molecular formula C24H15Cl2NO2 B2434045 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1449373-00-5](/img/structure/B2434045.png)
6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The exact structure would require further analysis using techniques such as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and molecular formula. Further properties such as density, boiling point, melting point, and flash point would require additional experimental data .Scientific Research Applications
Synthesis and Characterization
- 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has been synthesized and characterized in various studies. For instance, it has been synthesized by refluxation of related quinazolin-4-one compounds with hydroxylamine hydrochloride and potassium hydroxide, and its chemical structures confirmed by IR, NMR, and spectral data (Savaliya, 2022).
Antimicrobial Activities
- This compound has been evaluated for antimicrobial activities. Studies have shown that derivatives synthesized through microwave-assisted synthesis exhibit antimicrobial properties against various organisms, including Gram-negative and Gram-positive bacteria, as well as fungal organisms (Sarveswari & Vijayakumar, 2016).
Electronic Structure and Properties
- Research has also focused on understanding the electronic structure and properties of these compounds. Density functional theory (DFT) calculations have been carried out to investigate their electronic structure, chemical reactivity, and optical properties. The predicted structure from DFT calculations is found to be in good agreement with X-ray diffraction measurements (Sarveswari et al., 2015).
Safety and Hazards
Based on the safety data for similar compounds, precautions should be taken when handling this compound. It may be toxic by inhalation and in contact with skin . In case of exposure, appropriate safety measures should be taken, including flushing the eyes and skin with water, moving to fresh air, and seeking medical aid .
Future Directions
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Given the wide range of properties exhibited by similar compounds, it could have potential applications in various fields such as materials science, optoelectronics, and medicine .
properties
IUPAC Name |
6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-10,13,17-18,20,22-23H,11-12,14H2,(H,27,29)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYVJAJSLMSRS-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)/C=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


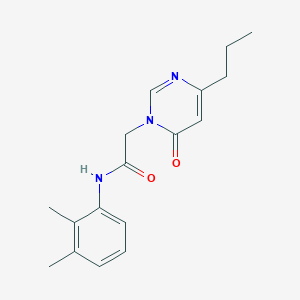
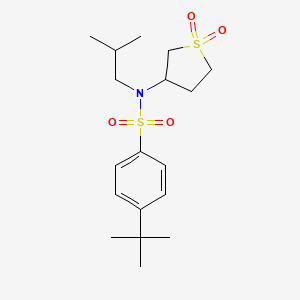
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2433967.png)
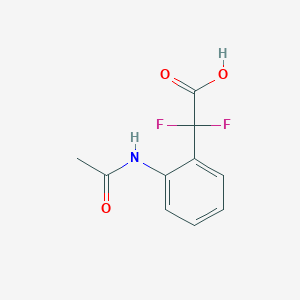
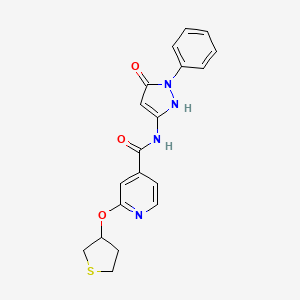
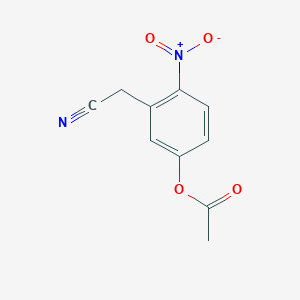
![3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2433976.png)
![1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B2433977.png)
![1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2433978.png)
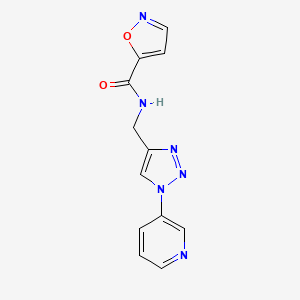
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2433981.png)

